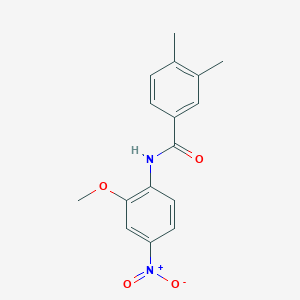

N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide

CAS No.: 349084-34-0

Cat. No.: VC7702291

Molecular Formula: C16H16N2O4

Molecular Weight: 300.314

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 349084-34-0 |

|---|---|

| Molecular Formula | C16H16N2O4 |

| Molecular Weight | 300.314 |

| IUPAC Name | N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide |

| Standard InChI | InChI=1S/C16H16N2O4/c1-10-4-5-12(8-11(10)2)16(19)17-14-7-6-13(18(20)21)9-15(14)22-3/h4-9H,1-3H3,(H,17,19) |

| Standard InChI Key | HUILELUNXGJTGV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C |

Introduction

N-(2-Methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is an organic compound belonging to the benzamide derivatives, characterized by its amide functional group and substituted aromatic rings. The compound features a methoxy (-OCH₃) group and a nitro (-NO₂) group attached to one aromatic ring, while the other ring contains two methyl substituents. Such structural features are commonly associated with potential biological and pharmacological activities.

Structural Features

The molecular structure of N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide can be described as follows:

-

Core Structure: Benzamide backbone with an amide bond linking two aromatic systems.

-

Substituents:

-

Methoxy and nitro groups on the phenyl ring enhance electron-withdrawing effects.

-

Methyl groups on the secondary benzene ring increase hydrophobicity.

-

This arrangement influences the compound's physicochemical properties, such as solubility, stability, and reactivity.

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Amide Bond Formation: Reacting a substituted aniline derivative (e.g., 2-methoxy-4-nitroaniline) with an acid chloride or carboxylic acid under appropriate conditions.

-

Functional Group Modifications: Introducing methoxy and nitro groups through electrophilic substitution reactions on the aromatic ring.

Potential Applications

Benzamide derivatives are widely studied for their biological activities. Although specific data for N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide is unavailable, similar compounds exhibit:

-

Anticancer Activity: The nitro group is often associated with DNA interaction and oxidative stress induction in cancer cells.

-

Antioxidant Properties: Methoxy substitutions can enhance radical scavenging abilities.

-

Cholinesterase Inhibition: Compounds with similar structures have shown promise in treating neurodegenerative diseases like Alzheimer’s.

Analytical Characterization

Characterization techniques for this compound would include:

-

NMR Spectroscopy: To confirm chemical shifts for protons and carbons in substituted aromatic rings and amide functionalities.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations (e.g., C=O stretch at ~1650 cm⁻¹).

-

X-Ray Crystallography: For detailed structural elucidation and dihedral angle analysis between aromatic rings.

Biological Implications

While direct studies on N-(2-methoxy-4-nitrophenyl)-3,4-dimethylbenzamide are lacking, related compounds demonstrate:

-

Selective Cytotoxicity: Targeting tumor cells while sparing normal tissues.

-

Enzyme Modulation: Interactions with enzymes like acetylcholinesterase or kinases.

-

Hydrophobicity-Tuned Bioavailability: Methyl groups may improve membrane permeability.

Research Gaps

Further research is needed to explore:

-

Specific biological assays to confirm activity against cancer or neurodegenerative diseases.

-

Toxicological profiles to ensure safety in therapeutic applications.

-

Computational studies to predict binding affinities with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume